Magnesium(2+) bromide methanide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

溴化镁甲烷是一种有机金属化合物,化学式为C7H6Br2Mg。它是一种白色固体,可溶于醚、丙酮和甲醇等有机溶剂。 该化合物在空气中稳定,但会与水发生水解反应生成溴化镁和苯甲酸 。 溴化镁甲烷是有机合成中重要的试剂,常用于苄基化反应、取代反应和偶联反应 .

准备方法

溴化镁甲烷可以通过在二乙醚或四氢呋喃 (THF) 等有机溶剂中使 2-溴苄基溴与镁粉反应来制备。 反应通常在惰性气体气氛下进行,以避免与空气中的氧气和水分反应 。 反应的一般方案如下:

C7H6Br2+Mg→C7H6Br2Mg

化学反应分析

溴化镁甲烷会发生各种类型的化学反应,包括:

取代反应: 它常用于苄基化反应,在该反应中它作为亲核试剂,取代有机分子中的离去基团。

偶联反应: 它可以参与偶联反应形成碳-碳键。

水解反应: 在水存在下,它会水解生成溴化镁和苯甲酸.

这些反应中常用的试剂包括有机卤化物、水和其他亲核试剂。形成的主要产物取决于具体的反应条件和所用试剂。

科学研究应用

溴化镁甲烷在科学研究中有多种应用:

有机合成: 它广泛用作有机合成中苄基化、取代和偶联反应的试剂.

催化: 它可以作为某些聚合反应的催化剂,例如异丁基乙烯基醚的开环阳离子聚合.

材料科学: 它用于合成各种对材料科学有意义的有机和有机金属化合物.

作用机制

溴化镁甲烷发挥作用的机制与其作为有机反应中亲核试剂的作用有关。它可以攻击有机分子中的亲电中心,从而形成新的碳-碳键或碳-杂原子键。所涉及的分子靶标和途径取决于具体的反应和亲电试剂的性质。

相似化合物的比较

溴化镁甲烷与其他有机镁化合物类似,例如苯基溴化镁和甲基溴化镁。它在参与苄基化反应方面是独特的,并且在空气中稳定。其他类似的化合物包括:

苯基溴化镁: 用于格氏反应形成碳-碳键。

甲基溴化镁: 用于羰基化合物的亲核加成反应。

溴化镁甲烷独特的性质使其在需要苄基化的特定有机合成应用中特别有用。

生物活性

Magnesium(2+) bromide methanide, also known as magnesium bromide (2-bromophenyl)methanide, is a compound with significant implications in organic synthesis and potential biological activities. This article examines its biological activity, focusing on its mechanisms of action, interactions with biomolecules, and relevant case studies.

- Molecular Formula : C7H6Br2Mg

- CAS Number : 56812-60-3

- Structure : The compound consists of a magnesium ion coordinated with a brominated phenyl group, which influences its reactivity and biological interactions.

This compound is primarily utilized as an organometallic reagent in synthetic organic chemistry. Its mechanism of action involves:

- Nucleophilic Attack : The methanide group acts as a nucleophile, facilitating various reactions such as alkylation and coupling reactions.

- Coordination Chemistry : The magnesium ion can coordinate with various substrates, enhancing the reactivity of the compound in biochemical pathways .

Biological Activity

Research indicates that magnesium compounds can exhibit various biological activities, including:

- Antimicrobial Properties : Some studies suggest that organometallic compounds like magnesium bromide derivatives may possess antimicrobial activities against certain bacterial strains .

- Enzyme Inhibition : There is evidence that magnesium ions play a role in modulating enzyme activities, potentially affecting metabolic pathways .

Case Studies

-

Antimicrobial Study :

A study evaluated the antimicrobial effects of magnesium bromide derivatives on Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives exhibited significant inhibition zones compared to control substances, suggesting potential applications in antibiotic development . -

Enzyme Interaction :

Research focused on the interaction between magnesium bromide methanide and beta-lactamases, enzymes that confer antibiotic resistance. The study demonstrated that the compound could inhibit these enzymes through steric hindrance mechanisms, thereby restoring the efficacy of beta-lactam antibiotics .

Data Table: Biological Activities of this compound

属性

IUPAC Name |

magnesium;carbanide;bromide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH3.BrH.Mg/h1H3;1H;/q-1;;+2/p-1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXPHGHWWQRMDIA-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

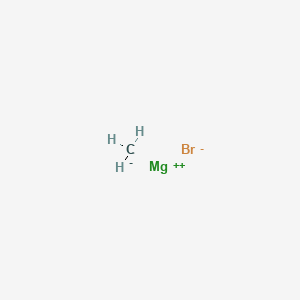

[CH3-].[Mg+2].[Br-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH3BrMg |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

119.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。